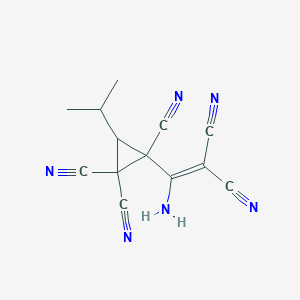![molecular formula C15H13N5O4 B14943067 6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the 4-hydroxy-3-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where the phenyl group is introduced using a suitable phenol derivative.
Final modifications: Additional functional groups may be introduced through further substitution or addition reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can significantly impact the efficiency of each step.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, distillation, and chromatography would be used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic or methoxy derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: It may modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound could influence various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological and chemical properties not found in similar compounds.
Propiedades
Fórmula molecular |
C15H13N5O4 |
|---|---|
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
10-(4-hydroxy-3-methoxyphenyl)-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione |
InChI |
InChI=1S/C15H13N5O4/c1-24-10-4-7(2-3-9(10)21)8-5-11(22)18-13-12(8)14(23)19-15-16-6-17-20(13)15/h2-4,6,8,21H,5H2,1H3,(H,18,22)(H,16,17,19,23) |
Clave InChI |
BBWFDYKWZYGGIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC4=NC=NN34)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943008.png)
![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
![3-{[(3-methoxyphenyl)amino]methyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-5-ol](/img/structure/B14943022.png)
![4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)
![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)

![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B14943065.png)
![3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B14943069.png)
![3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)
![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
